Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate
Description
Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromo (Br) and fluoro (F) groups at positions 7 and 6, respectively, and a methyl ester at position 3.
Properties
Molecular Formula |
C9H6BrFN2O2 |
|---|---|
Molecular Weight |
273.06 g/mol |
IUPAC Name |
methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)5-4-12-13-7(5)3-2-6(11)8(13)10/h2-4H,1H3 |
InChI Key |
GYIDKKFQVCTIJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=C(N2N=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. One common method is the reaction of methyl esters of pyrazolo[1,5-A]pyridine-2,3-dicarboxylic acids with a fluorinating reagent such as Selectfluor. This reaction is carried out in anhydrous acetonitrile (MeCN) and monitored by 1H NMR spectroscopy to ensure the formation of the desired fluorine-containing σ-complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Electrophilic fluorination: Using reagents like Selectfluor.
Substitution reactions: Particularly nucleophilic substitution at the bromine or fluorine positions.
Oxidation and reduction: Depending on the specific functional groups present on the molecule.
Common Reagents and Conditions
Selectfluor: Used for electrophilic fluorination.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination typically yields fluorinated pyrazolopyridines, while nucleophilic substitution can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used in the design and synthesis of potential drug candidates, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigated for its potential biological activities, such as anti-tuberculosis properties and kinase inhibition.
Chemical Biology: Utilized as a probe to study biological processes and interactions at the molecular level.
Material Science: Explored for its potential use in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, fluoropyrazolopyridines have been shown to inhibit certain kinases and phosphodiesterases, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and reactivity differences between Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate and its analogs:
Key Observations
Substituent Positioning :
- Bromo at C7 (vs. C6 in Ethyl 6-bromo-7-methyl-) enhances reactivity for cross-coupling but may induce ring-opening under strong bases like LDA .
- Fluoro at C6 (vs. C4) creates distinct electronic effects, directing electrophiles to ortho positions .
Reactivity in Arylation :
- Pyrazolo[1,5-a]pyridines with substituents at C7 undergo unique reactivity, such as ring-opening to form 2,6-disubstituted pyridines, unlike unsubstituted analogs .
Biological Activity
Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Compound Overview
- Common Name : this compound
- CAS Number : 2770348-34-8
- Molecular Formula : C₉H₆BrFN₂O₂
- Molecular Weight : 273.06 g/mol
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrazole derivatives. The introduction of bromine and fluorine substituents is crucial for enhancing the compound's biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-A]pyridine derivatives. This compound has been evaluated for its ability to inhibit various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Enzymatic Inhibition
The compound has also shown promise as an inhibitor of specific kinases involved in cancer progression:
| Kinase | IC50 (nM) | Type of Inhibition |
|---|---|---|
| ALK5 | 7.68 | Competitive |
| p38α MAPK | 1240 | Non-competitive |
These findings indicate that this compound could be beneficial in treating conditions associated with dysregulated kinase activity, such as cancer and fibrosis .
Case Studies
-
Study on Anticancer Activity :
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-A]pyridine derivatives and evaluated their anticancer properties. This compound was one of the most potent compounds identified, demonstrating significant cytotoxicity against multiple cancer cell lines . -
Inhibition of TGF-β Signaling :
Another significant study investigated the role of this compound in inhibiting TGF-β signaling pathways. The results indicated that it effectively reduced TGF-β-mediated fibrosis in vitro and in vivo models, suggesting a therapeutic application for fibrotic diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
